

# Application Notes and Protocols for Studying ATP-Gated Ion Channels with NF279

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NF279** is a potent and selective antagonist of the P2X1 receptor, a subtype of ATP-gated ion channels.[1] It is a suramin analogue that acts as a competitive and reversible antagonist, making it a valuable tool for investigating the physiological and pathological roles of P2X1 receptors.[1][2] These receptors are implicated in a variety of processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][3][4] This document provides detailed application notes and protocols for utilizing **NF279** to study these ATP-gated ion channels.

### **Data Presentation**

# Table 1: Potency of NF279 at various rat P2X Receptor Subtypes



Receptor Subtype	IC50 (Pre- incubation)	IC50 (Co- application)	Antagonism Type	Reference
rP2X1	19 nM	2.0 μΜ	Competitive	[1][5]
rP2X2	0.76 μΜ	0.77 μΜ	Competitive	[1][5]
rP2X3	1.62 μΜ	85.5 μΜ	Competitive	[1][5]
hP2X4	>300 μΜ	>300 μΜ	Weak	[1][5]

IC50 values were determined using two-electrode voltage clamp on Xenopus laevis oocytes expressing the respective rat (r) or human (h) P2X receptor subtypes. Pre-incubation involved exposing the oocytes to **NF279** for 10 seconds prior to ATP application, while co-application involved simultaneous application of **NF279** and ATP.[1][5]

Table 2: Potency of NF279 at human P2X Receptor

**Subtypes** 

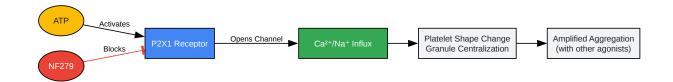
Receptor Subtype	IC50	Activating ATP Concentration	Antagonism Type	Reference
hP2X1	0.05 μΜ	1 μΜ	Competitive	[2]
hP2X7	2.8 μΜ	10 μΜ	Competitive	[2]

IC50 values were determined using two-electrode voltage-clamp on Xenopus oocytes expressing the respective human (h) P2X receptor subtypes.[2]

# Signaling Pathways and Experimental Workflows P2X1 Receptor Signaling in Platelets

Activation of P2X1 receptors on platelets by ATP leads to an influx of Ca<sup>2+</sup> and Na<sup>+</sup>, causing platelet shape change and granule centralization.[1][6] This initial activation can synergize with other platelet agonists to amplify aggregation responses.[1] **NF279** can be used to block this ATP-mediated signaling cascade.



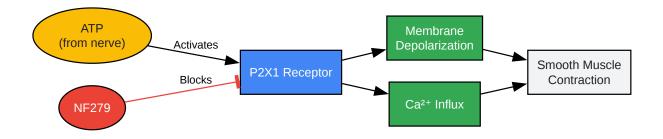


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P2X1 receptor signaling cascade in platelets.

## **P2X1** Receptor Signaling in Smooth Muscle

In smooth muscle cells, ATP released from nerves activates P2X1 receptors, leading to membrane depolarization and an influx of Ca<sup>2+</sup>.[3] This triggers muscle contraction.[3] **NF279** can be employed to inhibit these purinergic nerve-mediated contractions.



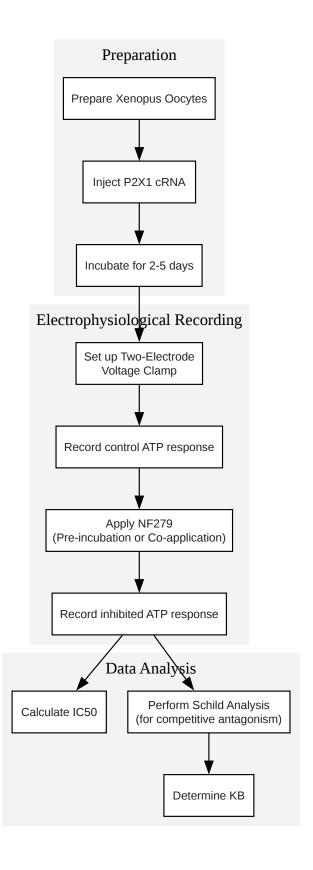
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P2X1 receptor signaling in smooth muscle cells.

# Experimental Workflow: Characterizing NF279 using Two-Electrode Voltage Clamp

This workflow outlines the key steps for characterizing the antagonistic properties of **NF279** on P2X1 receptors expressed in Xenopus oocytes.





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Workflow for NF279 characterization via TEVC.



# Experimental Protocols Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is adapted for studying the effect of **NF279** on P2X1 receptors expressed in Xenopus oocytes.[7][8][9]

#### Materials:

- Xenopus laevis oocytes
- P2X1 receptor cRNA
- NF279 (Tocris, Cat. No. 1199 or equivalent)[10][11]
- ATP
- Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl<sub>2</sub>, 1.8 mM CaCl<sub>2</sub>, 5 mM HEPES, pH 7.5
- TEVC setup (amplifier, micromanipulators, recording chamber, data acquisition system)
- Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

#### Procedure:

- Oocyte Preparation and Injection:
  - Surgically remove oocytes from a female Xenopus laevis.
  - Treat with collagenase to defolliculate.
  - Inject each oocyte with 5-50 ng of P2X1 cRNA.
  - Incubate oocytes at 16-18°C in ND96 supplemented with pyruvate and antibiotics for 2-5 days to allow for receptor expression.
- Solution Preparation:



- Prepare a stock solution of NF279 in water (e.g., 10 mM). Store at -20°C.[10][11]
- Prepare a stock solution of ATP in water (e.g., 100 mM). Store at -20°C.
- On the day of the experiment, dilute NF279 and ATP to the desired concentrations in the recording solution.

#### TEVC Recording:

- Place an oocyte in the recording chamber and perfuse with recording solution.
- Impale the oocyte with two microelectrodes filled with 3 M KCl.
- Clamp the membrane potential at a holding potential of -60 mV.[8]
- Record a stable baseline current.
- Control Response: Apply ATP (e.g., 1-10 μM) to the oocyte and record the inward current.
   Wash the oocyte with recording solution until the current returns to baseline.
- Inhibition with **NF279**:
  - Co-application: Apply a solution containing both ATP and the desired concentration of NF279 and record the current.
  - Pre-incubation: Perfuse the oocyte with a solution containing only NF279 for 10 seconds, then switch to a solution containing both ATP and NF279 and record the current.[1][5]
- Wash the oocyte thoroughly with the recording solution between applications to ensure the complete removal of the antagonist.

#### Data Analysis:

- Measure the peak amplitude of the ATP-evoked currents in the absence and presence of different concentrations of NF279.
- Calculate the percentage of inhibition for each concentration of NF279.



 Plot the percentage of inhibition against the logarithm of the NF279 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Protocol 2: Intracellular Calcium Imaging using Fura-2**

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²+]i) in response to P2X1 receptor activation and its inhibition by **NF279** in cultured cells.[12][13][14]

#### Materials:

- Cultured cells expressing P2X1 receptors (e.g., HEK293 cells)
- Fura-2 AM
- Pluronic F-127
- HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub>, 10 mM HEPES, 10 mM Glucose, pH 7.4
- NF279
- ATP
- Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

#### Procedure:

- Cell Preparation:
  - Seed cells expressing P2X1 receptors onto glass coverslips or in a 96-well plate and grow to 80-90% confluency.
- Fura-2 AM Loading:
  - $\circ$  Prepare a Fura-2 AM loading solution: 2-5  $\mu M$  Fura-2 AM and 0.02% Pluronic F-127 in HBS.
  - Wash the cells once with HBS.



- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with HBS to remove extracellular dye.
- Incubate the cells in HBS for at least 20 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

#### Calcium Imaging:

- Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
- Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.
- Control Response: Add ATP to the cells and record the change in the 340/380 nm fluorescence ratio over time.
- Inhibition with NF279: Pre-incubate the cells with the desired concentration of NF279 for
   5-10 minutes before adding ATP. Record the change in the 340/380 nm fluorescence ratio.

#### Data Analysis:

- Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
- The change in this ratio is proportional to the change in [Ca<sup>2+</sup>]i.
- Compare the peak change in the F340/F380 ratio in the absence and presence of NF279 to determine the extent of inhibition.

## **Protocol 3: Schild Analysis for Competitive Antagonism**

Schild analysis is used to determine the dissociation constant (KB) of a competitive antagonist and to confirm the competitive nature of the antagonism.[15][16]

#### Procedure:

Generate Agonist Dose-Response Curves:

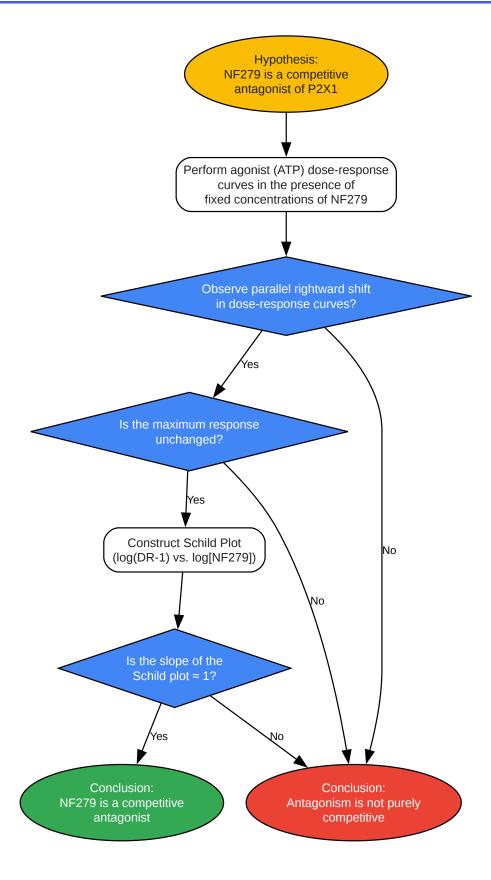


- Using the TEVC or calcium imaging protocol, generate a dose-response curve for the agonist (ATP) in the absence of NF279.
- Generate several agonist dose-response curves in the presence of fixed concentrations of NF279. The antagonist should cause a parallel rightward shift of the agonist doseresponse curve without a change in the maximum response.
- Calculate Dose Ratios:
  - For each concentration of NF279, determine the EC50 of the agonist.
  - Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).
- Construct the Schild Plot:
  - Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist ([B]) on the x-axis.
- Data Analysis:
  - Perform a linear regression on the Schild plot.
  - For a competitive antagonist, the slope of the line should not be significantly different from
     1.
  - The x-intercept of the regression line is equal to log(KB). The KB value is the equilibrium dissociation constant of the antagonist. The pA2 value (-log(KB)) can also be determined from the x-intercept.

# Mandatory Visualizations Logical Relationship: Determining Competitive Antagonism

This diagram illustrates the logical flow for confirming that **NF279** acts as a competitive antagonist at P2X1 receptors.





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Logic for confirming competitive antagonism.



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